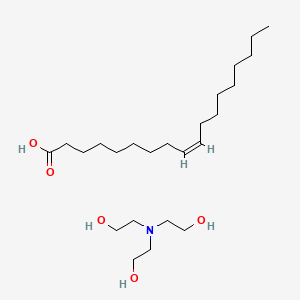

Triethanolamine oleate

Beschreibung

Triethanolamine oleate (CAS 2717-15-9) is an ionic compound formed by the neutralization of triethanolamine (TEA, C₆H₁₅NO₃) and oleic acid (C₁₈H₃₄O₂). Its molecular formula is C₂₄H₄₉NO₅, with a molecular weight of 431.65 g/mol . It is widely used as an emulsifier, surfactant, and corrosion inhibitor in industrial applications, including metalworking fluids, coatings, and cleaning agents . Its Hydrophile-Lipophile Balance (HLB) value of 12.0 positions it as a moderately lipophilic emulsifier, suitable for stabilizing oil-in-water (O/W) emulsions .

Eigenschaften

CAS-Nummer |

2717-15-9 |

|---|---|

Molekularformel |

C18H34O2.C6H15NO3 C24H49NO5 |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2 |

InChI-Schlüssel |

ICLYJLBTOGPLMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Aussehen |

Solid powder |

Andere CAS-Nummern |

68478-84-2 2717-15-9 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Triethanolamine oleate; Trietol; Tea-oleate; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Synthesis via Esterification

Reaction Mechanism and Stoichiometry

Triethanolamine oleate is synthesized through an esterification reaction between triethanolamine (C₆H₁₅NO₃) and oleic acid (C₁₈H₃₄O₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of triethanolamine attacks the carbonyl carbon of oleic acid, forming an ester bond and releasing water. The stoichiometric mass ratio of oleic acid to triethanolamine is critical, with a 2:1 ratio being optimal for maximizing yield.

Stepwise Procedure

The conventional method involves four stages:

Batching : Precisely weigh oleic acid and triethanolamine in a 2:1 mass ratio. Toluene is added as a solvent to facilitate azeotropic water removal.

Stirring and Inert Gas Protection : Combine reactants and toluene in a reactor under nitrogen bubbling to prevent oxidative degradation. Continuous stirring ensures homogeneous mixing.

Heating Profile : Gradually heat the mixture to 120°C over 3 hours, hold for 1 hour to initiate esterification, then raise the temperature to 160°C until no water is evolved (typically 2–4 hours). The absence of water signifies reaction completion.

Cooling and Product Isolation : Cool the reactor to ≤60°C using a water jacket, cease nitrogen flow, and collect the viscous this compound.

Table 1: Conventional Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Oleic acid:Triethanolamine | 2:1 (mass ratio) | |

| Solvent | Toluene | |

| Temperature Ramp | 120°C (3 h) → 160°C (1 h) | |

| Reaction Time | 4–6 hours | |

| Yield | 85–92% |

Enzymatic Synthesis Approaches

Biocatalytic Esterification

Enzymatic methods employ lipases (e.g., Novozyme 435) to catalyze the esterification under milder conditions. This approach avoids high temperatures and organic solvents, aligning with green chemistry principles.

Taguchi Optimization

A Taguchi L₉ orthogonal array identified key parameters for maximizing conversion:

- Molar Ratio : 1:1 (oleic acid:triethanolamine)

- Enzyme Loading : 10% (w/w of substrates)

- Temperature : 60°C

- Reaction Time : 24 hours.

Enzyme reuse studies showed ≥80% activity retention after five cycles, enhancing cost-effectiveness.

Table 2: Enzymatic vs. Conventional Synthesis

| Parameter | Conventional | Enzymatic |

|---|---|---|

| Temperature | 160°C | 60°C |

| Catalyst | None | Lipase |

| Reaction Time | 4–6 hours | 24 hours |

| Solvent | Toluene | Solvent-free |

| Environmental Impact | High | Low |

Process Optimization and Variables

Analytical Characterization

Lubricity Testing

A 5% aqueous solution of this compound exhibits a non-seizure load (PB) of 700N and a friction coefficient of 0.070, measured using a four-ball tester and MPV-200 tribometer.

Spectroscopic Analysis

Fourier-transform infrared spectroscopy (FTIR) confirms ester bond formation via peaks at 1735 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O stretch).

Industrial Scale-Up Considerations

Waste Management

Toluene recovery via distillation reduces environmental impact. Enzymatic methods generate minimal waste, aligning with circular economy goals.

Cost Analysis

Conventional methods incur lower catalyst costs but higher energy expenditures. Enzymatic routes, while eco-friendly, require upfront investment in biocatalysts.

Analyse Chemischer Reaktionen

Esterification

Triethanolamine oleate is formed through an esterification reaction between oleic acid and triethanolamine. The reaction typically involves reacting oleic acid with triethanolamine in a 2:1 mass ratio, with the mixture being stirred and heated in a reactor until no water is generated . The mixture is then cooled to obtain the final product .

Neutralization

This compound is capable of neutralizing fatty acids, which allows for the adjustment and buffering of pH levels in various formulations .

Use as a Surfactant

This compound acts as a surfactant by reducing the surface tension between oil and water phases, which allows for the creation of stable oil-in-water emulsions. This is achieved by facilitating smaller droplet sizes and preventing phase separation.

4.1. Reagents

The primary reagents involved in the synthesis of this compound are oleic acid and triethanolamine. Toluene is also used in the reaction .

4.2. Conditions

The preparation of this compound requires specific conditions, including heating, stirring, and cooling . The process involves heating the reactor until no water is generated, maintaining the temperature, and then cooling the mixture to 60°C or below .

Pour Point Depressant

Esters of hexa-triethanolamine oleate have been developed as crystal modifier surfactants . These esters, including mono, di, and tri-esters, can act as flow improvers and pour point depressants in crude oil . Hexa-triethanolamine mono-oleate is effective for certain crude oils, while hexa-triethanolamine tri-oleate is more efficient for others .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of triethanolamine oleate span several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its uses:

Chemistry

- Catalyst in Organic Reactions : this compound is utilized in the synthesis of various compounds, acting as a catalyst in esterification reactions.

- Surfactant Properties : Its surfactant capabilities are employed in formulating cleaning agents and industrial lubricants .

Biology

- Cell Culture Media : It is used as a component in cell culture media, providing necessary conditions for cell growth and maintenance.

- Biological Sample Preparation : The compound assists in preparing biological samples for analysis by stabilizing emulsions.

Medicine

- Pharmaceutical Formulations : this compound serves as an emulsifying agent in topical preparations, enhancing the stability and efficacy of pharmaceutical products .

- Dermal Applications : Studies have indicated its potential use in dermatological formulations due to its ability to improve skin absorption of active ingredients .

Industry

- Metalworking Fluids : It functions as a rust inhibitor and lubricant in metalworking fluids, improving performance and stability while reducing wear on tools .

- Cosmetics : Widely used in cosmetic formulations for its emulsifying properties, it helps create stable creams and lotions .

Data Tables

The following tables summarize key applications and comparative properties of this compound:

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Catalyst in esterification | Enhances reaction rates |

| Biology | Cell culture media | Supports cell viability |

| Medicine | Emulsifying agent in pharmaceuticals | Improves drug delivery |

| Industry | Lubricant in metalworking fluids | Reduces friction and wear |

| Cosmetics | Emulsifier in creams and lotions | Stabilizes formulations |

Case Study 1: Emulsion Stability

A study conducted on the effectiveness of this compound as an emulsifier revealed that it significantly reduces droplet size in oil-in-water emulsions compared to other surfactants. The results indicated an improvement in emulsion stability over time, making it suitable for long-term storage of emulsified products.

Case Study 2: Pharmaceutical Formulation

In a formulation study involving topical creams, this compound was shown to enhance the permeability of active pharmaceutical ingredients through the skin barrier. The formulation containing this compound demonstrated a higher absorption rate compared to control formulations without it.

Case Study 3: Metalworking Fluids

Research on metalworking fluids containing this compound indicated that it not only acts as a lubricant but also provides corrosion resistance. The study found that formulations with this compound exhibited lower rates of tool wear and improved surface finish on machined parts.

Wirkmechanismus

The mechanism of action of triethanolamine oleate involves its ability to neutralize fatty acids and adjust pH levels . The oleic acid component is responsible for the inflammatory response and may activate coagulation in vivo by releasing tissue factor and activating Hageman factor . The triethanolamine component neutralizes fatty acids and solubilizes oils, enhancing the compound’s emulsifying properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares triethanolamine oleate with structurally or functionally related compounds:

Key Differences :

Chemical Structure: this compound is a tertiary amine salt, while ethanolamine oleate (a primary amine salt) and diethanolamine oleate (a secondary amine salt) differ in amine group reactivity . Sodium oleate, an anionic surfactant, lacks the amine group, making it more alkaline and less compatible with cationic systems .

Functionality: this compound’s HLB of 12.0 bridges the gap between lipophilic sorbitan oleate (HLB 4.7) and hydrophilic sodium oleate (HLB 18.0), enabling versatile emulsion stabilization . Ethanolamine oleate’s medical use contrasts with this compound’s industrial focus, highlighting differences in purity and toxicity thresholds .

Safety and Environmental Impact: this compound is classified as a low-risk compound in cleaning agents (e.g., FL-70 detergent at 3.8% concentration) . Sodium oleate, while biodegradable, can cause skin irritation due to its high alkalinity .

Research Findings and Industrial Relevance

- Metalworking Fluids: this compound outperforms diethanolamine oleate in corrosion inhibition due to its stronger chelation with metal ions (e.g., copper, steel) .

- Emulsion Stability: In O/W emulsions, this compound (System 2 and 6) demonstrated superior stability compared to Tween 80 and Span 60 in pressure-reducing fluids for oilfields .

- Biomedical Applications: Ethanolamine oleate’s specificity for vascular sclerotherapy underscores the importance of structural tailoring for medical vs. industrial use .

Biologische Aktivität

Triethanolamine oleate (TEAO) is a fatty acid ester derived from triethanolamine and oleic acid. It is recognized for its diverse applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This article explores the biological activity of TEAO, emphasizing its mechanisms of action, potential therapeutic benefits, and safety profiles based on recent research findings.

Chemical Structure and Properties

TEAO is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property is crucial for its role as a surfactant and emulsifier in formulations. The chemical structure can be represented as follows:

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 317.49 g/mol |

| Solubility | Soluble in water |

| Appearance | Yellowish liquid |

| pH | Neutral (6-8) |

TEAO exhibits several biological activities, primarily attributed to its surfactant properties and interactions with biological membranes. Key mechanisms include:

- Cell Membrane Interaction : TEAO can modify the fluidity of cell membranes, potentially influencing cellular uptake of drugs and nutrients.

- Antimicrobial Activity : Studies have indicated that TEAO possesses antimicrobial properties, making it a candidate for use in formulations aimed at preventing microbial growth.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that TEAO effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of other common surfactants .

- Dermal Applications : In a clinical trial comparing TEAO-based ear drops with olive oil for the removal of impacted earwax, TEAO showed superior efficacy in dislodging wax while being well-tolerated by patients .

- Toxicological Studies : Long-term dermal studies on mice revealed that while TEAO did not significantly increase mortality rates, there were instances of liver tumors observed in female mice at higher concentrations, indicating a need for cautious use in high doses .

Table 2: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Earwax Removal | More effective than olive oil | |

| Toxicological Effects | Potential liver tumor induction at high doses |

Safety Profile

The safety profile of TEAO has been assessed through various studies. While it is generally considered safe for topical applications at low concentrations, concerns arise regarding its long-term use at higher concentrations. The National Toxicology Program reported equivocal evidence of carcinogenic activity in dermal studies on mice . Therefore, regulatory guidelines recommend limiting exposure to ensure safety.

Q & A

Q. What are the standard synthesis protocols for triethanolamine oleate, and how can its formation be confirmed experimentally?

this compound is synthesized via esterification of oleic acid with triethanolamine (TEA), typically catalyzed by lipases in non-aqueous solvents like n-hexane . To confirm formation, researchers should employ Fourier-transform infrared spectroscopy (FTIR) to detect ester bond formation (C=O stretch at ~1740 cm⁻¹) and monitor the disappearance of carboxylic acid peaks from oleic acid. Nuclear magnetic resonance (NMR) can further validate the structure by identifying protons adjacent to ester groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While this compound is not classified as hazardous under GHS standards, standard chemical safety protocols apply:

- Use chemical-resistant gloves (e.g., nitrile or neoprene) with verified penetration resistance, as glove material compatibility varies by manufacturer .

- Wear goggles to prevent ocular exposure during transfers .

- Avoid discharge into waterways; use absorbents (e.g., silica gel) for spill containment .

Q. Which characterization techniques are essential for verifying the purity and structural integrity of this compound?

Key methods include:

- Chromatography : HPLC or GC-MS to quantify unreacted substrates and byproducts .

- Spectroscopy : FTIR for functional group analysis and UV-Vis for quantifying surfactant micelle formation .

- Titration : Acid-base titration to determine free fatty acid content post-synthesis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize lipase-catalyzed synthesis of this compound in bioreactors?

RSM with central composite design (CCD) is effective for modeling multi-variable interactions. For example, in a 2-L bioreactor, independent variables like enzyme load (5–15 g), temperature (40–60°C), and agitation speed (200–400 rpm) are tested. A quadratic model predicts optimal conversion (e.g., 92% yield at 50°C, 10 g enzyme, 300 rpm) . Validate the model via ANOVA, ensuring p-values <0.05 and adequate signal-to-noise ratios (e.g., >4) .

Q. What mechanisms explain this compound’s role in glycoxide-oleate exchange for quantum dot (QD) superlattice formation?

Triethanolamine’s moderate basicity (pKb = 6.3) enables partial removal of oleate ligands from QD surfaces, facilitating glycoxide adsorption. However, weaker bases like triethanolamine are less effective than stronger amines (e.g., piperidine, pKb = 3.7), which remove >95% oleate and promote epitaxial fusion. FTIR and SEM data correlate base strength with ligand displacement efficiency and QD superlattice uniformity .

Q. How can contradictory data in this compound synthesis be resolved through statistical and experimental design?

Contradictions (e.g., variable yields under identical conditions) may arise from enzyme deactivation or substrate impurities. Address this by:

Q. What advanced applications does this compound have in nanotechnology or drug delivery systems?

As a nonionic surfactant, it stabilizes emulsions in nanoparticle synthesis (e.g., lipid-based drug carriers). Its amphiphilic structure enhances solubility of hydrophobic APIs. Studies suggest tuning the OA:TEA molar ratio (e.g., 1:1 to 1:3) to modulate micelle size (10–100 nm) for targeted delivery . Pair with dynamic light scattering (DLS) to monitor size distribution and zeta potential for stability assessment .

Methodological Guidelines

- Data Presentation : Use tables to compare synthesis variables (e.g., Table 1) and figures for reaction pathways or statistical plots (e.g., 3D response surfaces) .

- Referencing : Cite peer-reviewed journals (e.g., Journal of Oleo Science) and avoid non-academic sources like commercial websites .

- Ethical Compliance : Adhere to ICH guidelines for reproducible experimental workflows and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.